Product packaging for 5-Methyl-2-furaldehyde oxime(Cat. No.:CAS No. 32750-36-0)

5-Methyl-2-furaldehyde oxime

Cat. No.: B2566127
CAS No.: 32750-36-0
M. Wt: 125.127
InChI Key: VJBRLHBYLMMWER-DAXSKMNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Furan (B31954) and Oxime Chemistry

5-Methyl-2-furaldehyde oxime is structurally rooted in furan chemistry, with the furan ring being a five-membered aromatic heterocycle containing one oxygen atom. researchgate.net Furans are prevalent in nature and can be derived from biomass, making them key players in the development of sustainable chemical processes. ebi.ac.ukwikipedia.org The parent compound, 5-methylfurfural (B50972), is itself a product of carbohydrate dehydration and is noted for its role as a flavoring agent and a precursor in biofuel development. ebi.ac.ukwikipedia.orgnih.govchemsrc.com The introduction of a methyl group at the 5-position of the furan ring influences the electronic properties and reactivity of the molecule. researchgate.net

The second critical component of this molecule is the oxime functional group (-CH=NOH), which is formed by the condensation of an aldehyde or ketone with hydroxylamine (B1172632). xisdxjxsu.asia Oximes are recognized for their utility in organic synthesis, serving as protecting groups for carbonyl compounds and as intermediates in the synthesis of nitrogen-containing compounds. xisdxjxsu.asia The geometry of the oxime group can exist as either E or Z isomers, which can influence the compound's physical properties and biological activity.

The synthesis of this compound typically involves the reaction of 5-methyl-2-furaldehyde with hydroxylamine hydrochloride in the presence of a base. xisdxjxsu.asia Researchers have explored various catalytic systems, including the use of amino acids, to promote this transformation under greener reaction conditions. xisdxjxsu.asia

Research Significance and Interdisciplinary Relevance

The bifunctional nature of this compound, possessing both a furan nucleus and a reactive oxime group, makes it a valuable building block in synthetic chemistry. researchgate.net Furan and thiophene (B33073) oximes, in general, are used in the synthesis of new heterocyclic compounds. researchgate.net The oxime moiety can undergo various transformations, including reduction to amines, hydrolysis back to the aldehyde, and rearrangement reactions, providing access to a wide array of other functionalized molecules.

The interdisciplinary relevance of furan derivatives is well-established, with applications in materials science, agriculture, and pharmaceuticals. For instance, derivatives of furan oximes have been investigated for their biological activities. researchgate.netnih.gov While specific studies on the biological profile of this compound are not extensively detailed in the provided context, the broader class of furan and oxime derivatives has shown promise. For example, other furan-containing compounds have been explored for their potential in drug development. nih.gov The development of efficient synthetic routes to furan-based oximes is an active area of research, driven by the potential to create novel compounds with valuable properties. acs.orgacs.org

The study of such molecules contributes to the broader field of green chemistry, particularly when their synthesis utilizes renewable biomass-derived starting materials. ethernet.edu.et The conversion of biomass into platform chemicals like 5-methylfurfural and their subsequent functionalization into molecules like its oxime derivative represent a key strategy in reducing reliance on petrochemical feedstocks. researchgate.netresearchgate.netpan.olsztyn.pl

Compound Data

Below are interactive tables detailing the properties of this compound and its precursor, 5-Methyl-2-furaldehyde.

Table 1: Properties of this compound

Property Value Reference(s)
Chemical Formula C6H7NO2 scbt.comchemicalbook.com3bsc.com
Molecular Weight 125.13 g/mol scbt.comchemicalbook.com3bsc.com
CAS Number 32750-36-0 scbt.comchemicalbook.com3bsc.com

| Synonyms | (NE)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine, 5-Methylfuran-2-carbaldehyde oxime | chemicalbook.comclearsynth.com |

Table 2: Properties of 5-Methyl-2-furaldehyde

Property Value Reference(s)
Chemical Formula C6H6O2 wikipedia.orgnih.govchemsynthesis.com
Molecular Weight 110.11 g/mol nih.govchemsrc.com
CAS Number 620-02-0 wikipedia.orgchemsrc.comchemsynthesis.com
Boiling Point 187 °C wikipedia.orgchemsynthesis.com
Density ~1.1 g/mL chemsynthesis.com

| Synonyms | 5-Methylfurfural, 5-Methyl-2-furancarboxaldehyde | wikipedia.orgnih.govchemsynthesis.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2 B2566127 5-Methyl-2-furaldehyde oxime CAS No. 32750-36-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-5-2-3-6(9-5)4-7-8/h2-4,8H,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBRLHBYLMMWER-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 5 Methyl 2 Furaldehyde Oxime and Its Derivatives

Precursor Synthesis Pathways: 5-Methyl-2-furaldehyde

5-Methyl-2-furaldehyde (5-MF), an organic compound with the formula C₆H₆O₂, is a key intermediate derived from cellulose (B213188) products. wikipedia.org Its synthesis is crucial for the production of its oxime derivative and has been approached through various chemical strategies.

Dehydration of Carbohydrate Derivatives

The production of 5-Methyl-2-furaldehyde from carbohydrates represents a significant pathway, leveraging renewable biomass as a starting material. nih.gov Historically, 5-MF was synthesized from the distillation of rhamnose with dilute mineral acids. orgsyn.org Modern methods have refined this approach.

One effective method involves the catalytic dehydration of L-rhamnose (B225776). The use of a biphasic system, consisting of water and an organic solvent like toluene (B28343), is advantageous. This system facilitates the continuous extraction of the produced 5-MF from the aqueous phase, where the reaction occurs, into the organic phase. This separation minimizes side reactions and degradation of the product. mdpi.com Various catalysts have been tested for this conversion, with copper(II) chloride (CuCl₂) in an aqueous solution demonstrating notable efficacy. The addition of toluene as an extraction solvent significantly enhances the yield of 5-MF to as high as 69% upon total conversion of L-rhamnose. mdpi.com

Another route starts from more common sugars like fructose, glucose, or sucrose. orgsyn.orggoogle.com This can be a two-step process where the carbohydrate is first converted to 5-(chloromethyl)furfural (CMF). mdpi.comresearchgate.net The CMF intermediate is then reduced to 5-MF. mdpi.com A more direct, one-pot synthesis from D-fructose has also been developed using hydriodic acid (HI) as a catalyst, achieving a 68% yield. researchgate.net

Catalytic Hydrogenolysis of 5-Hydroxymethylfurfural (B1680220)

The selective catalytic hydrogenolysis of 5-Hydroxymethylfurfural (HMF) is a prominent and widely studied route for synthesizing 5-Methyl-2-furaldehyde. wikipedia.org This process involves the removal of the hydroxyl group from the hydroxymethyl substituent of HMF and its replacement with a hydrogen atom.

The choice of catalyst is critical in directing the reaction towards the desired product.

Palladium (Pd) Catalysts : Palladium nanoparticles (Pd NPs) supported on activated carbon have been shown to effectively catalyze the conversion of HMF to 5-MF with high selectivity. dntb.gov.uarsc.org One study reported an 80% yield and 90% selectivity for 5-MF using a PVP-assisted Pd catalyst. rsc.org

Ruthenium (Ru) Catalysts : Bifunctional catalysts, such as Ru–MoOx/C, have been investigated. While these catalysts can produce DMF, the reaction over a MoOx/C catalyst alone favors the formation of 5-methylfurfural (B50972) as the key intermediate through direct hydrogenolysis of the hydroxyl group in HMF. rsc.org

Gold (Au) Catalysts : Gold supported on titanium dioxide (Au/TiO₂) has also been identified as a catalyst for the selective hydrogenolysis of HMF to 5-MF. wikipedia.org

Transfer Hydrogenolysis : An alternative to using molecular hydrogen is catalytic transfer hydrogenation/hydrogenolysis. This method employs a hydrogen donor, such as 2-propanol, in combination with a catalyst like palladium supported on iron(III) oxide (Pd/Fe₂O₃). nih.gov

Other Established Synthetic Routes to Furaldehydes

Beyond carbohydrate dehydration and HMF hydrogenolysis, other methods have been established for the synthesis of 5-Methyl-2-furaldehyde. One of the historical methods involves the chemical reduction of 5-halomethylfurfurals. Specifically, 5-bromo- or 5-chloromethylfurfural (B124360) can be reduced to 5-Methyl-2-furaldehyde using stannous chloride. orgsyn.org Additionally, 5-(chloromethyl)-2-furaldehyde (CMF), which can be produced from various carbohydrate and furan (B31954) sources, serves as a versatile starting material for various derivatives, including 5-MF through reduction reactions. orgsyn.orggoogle.com

Oxime Formation Reactions

Once the precursor 5-Methyl-2-furaldehyde is obtained, the next stage is the conversion of its aldehyde group into an oxime. This is typically achieved through condensation with a hydroxylamine (B1172632) source or via catalytic ammoximation. The resulting product is 5-Methyl-2-furaldehyde oxime (C₆H₇NO₂). scbt.com

Condensation Reactions with Hydroxylamine and its Derivatives

The most common and direct method for preparing oximes from aldehydes is a condensation reaction with hydroxylamine or its salts, such as hydroxylammonium chloride. ontosight.aiclockss.org This reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N-OH oxime functional group.

This general principle is applicable to furaldehyde derivatives. For example, the synthesis of a related compound, (E)-N-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}hydroxylamine, is achieved by reacting the corresponding 5-substituted-2-furaldehyde with hydroxylamine. ontosight.ai Similarly, the synthesis of (E)-5-(hydroxymethyl)furan-2-carbaldehyde O-benzyl oxime demonstrates the use of a hydroxylamine derivative (O-benzylhydroxylamine) to form a substituted oxime. ulisboa.pt Therefore, reacting 5-Methyl-2-furaldehyde with hydroxylamine hydrochloride in a suitable solvent is the standard laboratory-scale approach to synthesize this compound. clockss.org

Catalytic Ammoximation Processes

Catalytic ammoximation offers a more modern and "green" alternative to traditional oximation methods. This process typically involves the reaction of an aldehyde or ketone with ammonia (B1221849) and an oxidant, usually hydrogen peroxide, in the presence of a heterogeneous catalyst. researchgate.net This method avoids the stoichiometric use of reagents and the production of salt by-products.

Titanosilicate zeolites, such as TS-1 and Ti-MOR, are highly effective catalysts for ammoximation reactions. researchgate.net The clean synthesis of furfural (B47365) oxime has been successfully demonstrated through the liquid-phase ammoximation of furfural using ammonia, hydrogen peroxide, and a Ti-MOR catalyst. researchgate.net Under optimized conditions, this system can achieve both furfural conversion and oxime selectivity above 97%. researchgate.net

Given the success of this process with furfural and other aldehydes like vanillin, catalytic ammoximation stands as a highly viable and environmentally conscious strategy for the industrial-scale synthesis of this compound from 5-Methyl-2-furaldehyde. researchgate.netresearchgate.net

Compound Index

Derivatization and Functionalization of this compound

The hydroxyl group of the oxime is a prime site for functionalization, allowing for the synthesis of various ethers and carbamates. These reactions leverage the nucleophilicity of the oxime oxygen.

Etherification: The formation of O-ethers from oximes is a well-established transformation. For furan-based oximes, this can be achieved by reacting the oxime with an alkyl halide in the presence of a base. An analogous transformation has been documented for the synthesis of (E)-5-(hydroxymethyl)furan-2-carbaldehyde O-benzyl oxime nih.gov. This strategy can be applied to this compound to produce a variety of O-alkyl and O-aryl ethers. The synthesis of O-benzyl oxime ethers has also been demonstrated with related thiophene (B33073) scaffolds, highlighting the versatility of this reaction beilstein-journals.org.

Table 1: Representative O-Etherification of Furan/Thiophene Oximes
Oxime SubstrateReagentProductReference
5-(Hydroxymethyl)furan-2-carbaldehyde OximeBenzyl Bromide(E)-5-(hydroxymethyl)furan-2-carbaldehyde O-benzyl oxime nih.gov
(2-Thienyl)ethan-1-one OximeBenzyl HalidesO-benzyl oxime ethers of (2-Thienyl)ethan-1-one beilstein-journals.org

Carbamoylation: The reaction of an oxime with an isocyanate is a direct method for the synthesis of O-carbamoyl oximes, also known as oxime carbamates nih.govyoutube.com. These reactions typically proceed in good to excellent yields, sometimes requiring heat to drive the reaction to completion youtube.com. This methodology allows for the introduction of a wide range of substituents onto the oxime oxygen, creating a library of derivatives from a single oxime precursor. The process involves the nucleophilic attack of the oxime's hydroxyl group on the electrophilic carbon of the isocyanate.

Table 2: General Scheme for Carbamoylation of Oximes
Reactant 1Reactant 2Product ClassKey FeatureReference
Oxime (e.g., this compound)Isocyanate (R-N=C=O)O-Carbamoyl Oxime (Oxime Carbamate)Forms a C-O bond between the oxime and the carbamoyl (B1232498) group. youtube.com

The furan ring itself is a diene and can participate in various reactions, although its reactivity is modulated by the substituents at the C2 and C5 positions.

Cycloaddition: The Diels-Alder, or [4+2] cycloaddition, reaction is a powerful tool in organic synthesis and a characteristic reaction of furans acs.org. However, the C2-substituent on this compound is electron-withdrawing, which deactivates the furan ring for normal-electron-demand Diels-Alder reactions rsc.org. Despite this, strategies exist to facilitate cycloaddition. One approach involves an intramolecular Diels-Alder reaction, where the dienophile is tethered to the furan, making the reaction more favorable youtube.comrsc.org. Another type of cycloaddition available to oximes is the 1,3-dipolar cycloaddition. The oxime can be oxidized to a nitrile oxide, which then acts as a 1,3-dipole, reacting with alkenes to form isoxazolines. This has been demonstrated for furanyl oximes under microwave-assisted conditions rsc.org.

Electrophilic Substitution: The electronic nature of the substituents on the furan ring dictates the outcome of electrophilic substitution reactions. The methyl group at the C5 position has a positive inductive effect (+I), which donates electron density to the aromatic ring. Conversely, the oxime-bearing group at C2 is electron-withdrawing. The activating effect of the methyl group helps to counteract the deactivating effect of the C2 substituent, thereby increasing the probability of electrophilic attack on the ring compared to a furan with only a deactivating group. The substitution would be expected to occur at the C3 or C4 positions of the furan ring.

Metal catalysis offers a diverse toolkit for the functionalization of heterocyclic compounds, including derivatives of this compound.

The furan and oxime moieties can act as chelating ligands for metal centers. For instance, 5-methylfurfural has been used as a precursor to synthesize a 4′-(5-methylfuran-2-yl)-2,2′:6′,2″-terpyridine ligand, which was subsequently used in a nickel-catalyzed dimerization reaction. This demonstrates the potential of the 5-methylfuran scaffold in the design of new ligands for catalysis.

Furthermore, the molecule can be a substrate in metal-catalyzed cross-coupling and C-H activation reactions. Transition metal-catalyzed functionalization is a powerful method for constructing C-C and C-heteroatom bonds in N-heterocycles. For example, iron-catalyzed transannulation of furans with O-acetyl oximes has been used to synthesize functionalized pyrroles, showcasing a rearrangement where the furan ring itself is transformed rsc.org. Additionally, the C=N bond of the oxime is susceptible to nucleophilic attack by organometallic reagents. The addition of organolithium reagents to furaldehyde imines, closely related structures to oximes, has been achieved with the aid of chiral ligands to control stereochemistry.

Table 3: Examples of Metal-Mediated Transformations Relevant to the this compound Scaffold
Transformation TypeMetal/CatalystReactant TypeProduct TypeReference
Ligand Synthesis-5-MethylfurfuralTerpyridine Ligand
Ring TransannulationFeCl₃·6H₂OFuryl-tethered O-acetyl oximeFunctionalized Pyrrole rsc.org
Nucleophilic AdditionMethyllithium / Chiral Ligand2-Furaldehyde ImineChiral Amine

Reaction Mechanisms and Reactivity Studies of 5 Methyl 2 Furaldehyde Oxime

Mechanistic Investigations of Oxime Formation

The synthesis of 5-Methyl-2-furaldehyde oxime from its parent aldehyde, 5-Methyl-2-furaldehyde, proceeds through a well-established reaction pathway common to the formation of imines from carbonyl compounds and primary amines, in this case, hydroxylamine (B1172632). The reaction is typically facilitated by acid catalysis, which enhances the reactivity of the carbonyl group.

The formation of the oxime is significantly accelerated in the presence of an acid catalyst. The mechanism begins with the protonation of the carbonyl oxygen of 5-Methyl-2-furaldehyde. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic nitrogen atom of hydroxylamine (NH₂OH). The acid catalyst is regenerated in the final dehydration step, allowing a small amount to facilitate the entire reaction. Free acids present in the starting materials or reaction medium can catalyze the formation of furan-based aldehydes and their subsequent reactions. nih.gov The general mechanism for acid-catalyzed oxime formation is a fundamental process in organic chemistry. masterorganicchemistry.comorganic-chemistry.org

The core of the oxime formation involves a two-stage process: nucleophilic addition followed by dehydration. masterorganicchemistry.com

Nucleophilic Attack: The nitrogen atom of hydroxylamine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the protonated 5-Methyl-2-furaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the hydroxyl group, converting it into a better leaving group (water).

Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule. This dehydration step results in the formation of a C=N double bond, yielding the final product, this compound. masterorganicchemistry.com

Reactivity of the Oxime Functional Group

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into a substituted amide. wikipedia.org For aldoximes, such as this compound, this transformation typically leads to the formation of a primary amide or a nitrile, depending on the reaction conditions. masterorganicchemistry.comlibretexts.org

The reaction is initiated by converting the hydroxyl group of the oxime into a good leaving group, often by protonation with a strong acid like sulfuric acid or treatment with reagents like phosphorus pentachloride. masterorganicchemistry.comwikipedia.org This is followed by the migration of the group that is in the anti-periplanar position relative to the leaving group on the nitrogen atom. In the case of this compound, the migrating group is the 5-methylfuryl substituent. This concerted migration and departure of the leaving group (e.g., water) results in the formation of a nitrilium ion intermediate. Subsequent attack by water and tautomerization yields the corresponding N-substituted formamide, N-(5-methylfuran-2-yl)formamide.

Table 1: Common Catalysts and Reagents for Beckmann Rearrangement

Catalyst/Reagent Function Reference
Sulfuric Acid (H₂SO₄) Strong acid catalyst for protonation wikipedia.org
Polyphosphoric Acid (PPA) Strong acid catalyst wikipedia.org
Thionyl Chloride (SOCl₂) Converts OH to a better leaving group wikipedia.org
Phosphorus Pentachloride (PCl₅) Converts OH to a better leaving group wikipedia.org
Cyanuric Chloride Activates the hydroxyl group wikipedia.org
Boronic Acid Systems Organocatalyst under mild conditions organic-chemistry.org

The C=N-OH group exhibits both nucleophilic and electrophilic characteristics.

Nucleophilic Character: The lone pairs of electrons on both the nitrogen and oxygen atoms can act as nucleophilic sites. They can be attacked by strong electrophiles. For example, protonation or acylation at the oxygen atom is the first step in the Beckmann rearrangement. masterorganicchemistry.com

Electrophilic Character: The carbon atom of the C=N bond is electrophilic and can be susceptible to attack by strong nucleophiles, although this is less common than reactions involving the N-OH portion.

Acidity and Radical Formation: The proton on the hydroxyl group is weakly acidic and can be removed by a base. The resulting oximate anion is a better nucleophile. Furthermore, the hydrogen atom of the oxime's hydroxyl group can be abstracted to form an iminoxyl radical. beilstein-journals.org These radicals are intermediates in various synthetic transformations, where the unpaired electron is delocalized between the nitrogen and oxygen atoms, allowing for the formation of new C–O or C–N bonds in subsequent reactions. beilstein-journals.org

Table 2: Reactivity Sites of the C=N-OH Moiety

Site Type of Reactivity Potential Reactions
Oxygen Atom Nucleophilic Protonation, Acylation, Silylation
Nitrogen Atom Nucleophilic Alkylation (forms nitrones)
Imine Carbon (C=N) Electrophilic Nucleophilic addition (with strong nucleophiles)
Hydroxyl Proton (O-H) Acidic / Radical Precursor Deprotonation, Hydrogen Atom Abstraction

The participation of this compound in Diels-Alder reactions is primarily dictated by the furan (B31954) ring, which can act as a diene. However, the reactivity of the furan system is highly sensitive to the electronic nature of its substituents.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. nih.gov While furan itself participates in these reactions, its aromatic character is partially lost in the process, making the reaction reversible. The presence of electron-withdrawing groups on the furan ring deactivates it for normal-electron-demand Diels-Alder reactions, which involve an electron-rich diene and an electron-poor dienophile. nih.gov

The oxime group (-CH=NOH) attached to the furan ring at the 2-position acts as an electron-withdrawing substituent. This deactivating effect significantly reduces the nucleophilicity of the furan diene system, making this compound a poor diene component for reactions with typical dienophiles. rsc.org While recent studies have shown that highly electron-poor furans like furfural (B47365) can undergo Diels-Alder reactions under specific conditions (e.g., in an aqueous medium with certain dienophiles), the general reactivity remains low. rsc.orgrsc.org

Theoretically, the C=N bond of the oxime could function as a dienophile, but this is generally less favorable than reactions involving C=C or C=O dienophiles, and there is limited evidence for such reactivity with this specific compound.

Reactivity of the Furan Ring in this compound Systems

The reactivity of the furan ring in this compound is governed by the interplay of the electron-donating furan oxygen, the activating methyl group at the C5 position, and the electron-withdrawing oxime group at the C2 position. The furan ring itself is an electron-rich aromatic system, making it susceptible to attack by electrophiles and radicals.

The furan ring is inherently activated towards electrophilic aromatic substitution due to the lone pairs on the oxygen atom which participate in the π-system. Substitution typically occurs at the C2 (α) position, which is most activated. In the case of this compound, this position is already substituted.

The directing effects of the existing substituents determine the position of further substitution.

Methyl Group (-CH₃) at C5: The methyl group is an activating group due to its positive inductive effect (+I) and hyperconjugation. It directs incoming electrophiles to the ortho (C4) and para (C2) positions. Since C2 is occupied, it primarily activates the C4 position.

Oxime Group (-CH=NOH) at C2: The oxime group, attached via a carbon with a double bond to an electronegative nitrogen atom, is an electron-withdrawing and deactivating group. It directs incoming electrophiles to the meta positions (C4).

Both substituents, therefore, direct electrophilic attack to the C4 position. The C3 position is less favored due to the stronger directing effect of the C5-methyl group and the deactivating nature of the C2-oxime group. Consequently, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C4 position.

Furan and its derivatives are emitted into the atmosphere from sources such as biomass burning. Their atmospheric lifetime is often determined by reactions with radicals like chlorine atoms (Cl), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃). Kinetic studies on the parent compound, 5-methyl-2-furaldehyde, provide significant insight into the atmospheric reactivity of its oxime derivative.

The primary mechanism for these radical reactions is addition to the electron-rich furan ring. The rate of these reactions is influenced by the substituents on the ring. Studies have shown that the reaction of 5-methyl-2-furaldehyde with NO₃ radicals is a significant atmospheric removal process, especially at night. The rate constant for the reaction of 5-methyl-2-furaldehyde with NO₃ is significantly higher than that for unsubstituted furfural, demonstrating the influence of the methyl group.

Table 1: Rate Constants for the Gas-Phase Reactions of NO₃ Radicals with Furan Derivatives at 298 K.
CompoundRate Constant (k) (cm³ molecule⁻¹ s⁻¹)Reference
Furan(1.49 ± 0.23) × 10⁻¹² copernicus.org
Furfural (2-Furaldehyde)(9.07 ± 2.3) × 10⁻¹⁴ copernicus.org
5-Methyl-2-furaldehyde(5.51 ± 1.27) × 10⁻¹² researchgate.net
2-Methylfuran(2.26 ± 0.52) × 10⁻¹¹ copernicus.org
2,5-Dimethylfuran (B142691)(1.02 ± 0.31) × 10⁻¹⁰ copernicus.org

Data in the table pertains to furan and its aldehyde derivatives, which serve as a proxy for the reactivity of the oxime.

The methyl group at the C5 position plays a crucial role in the reactivity of the furan ring. It possesses a positive inductive effect (+I), meaning it donates electron density to the aromatic system. researchgate.net This electron donation increases the nucleophilicity of the furan ring, making it more susceptible to attack by electrophiles and radicals compared to its unsubstituted counterpart. researchgate.net

This activating effect helps to counteract the deactivating, electron-withdrawing nature of the aldehyde or oxime group at the C2 position. researchgate.net For instance, in radical reactions, the increased electron density on the ring enhances the probability of electrophilic addition by radicals such as NO₃. researchgate.net This is evident in the kinetic data, where 5-methyl-2-furaldehyde reacts significantly faster with NO₃ radicals than furfural does. copernicus.orgresearchgate.net

Role in Complex Reaction Networks (e.g., Maillard reactions and precursor interactions)

While this compound itself is not a primary component of Maillard reaction networks, its precursor, 5-methyl-2-furaldehyde (5-methylfurfural), is a well-established product of these complex reactions. nih.govnih.gov The Maillard reaction is a non-enzymatic browning process that occurs between amino acids and reducing sugars upon heating, contributing significantly to the flavor and color of cooked foods. jmbfs.org 5-methylfurfural (B50972) is formed through the degradation of sugars during this process. mdpi.com

Once formed, 5-methylfurfural can act as a highly reactive intermediate, participating in further reactions that influence the final product profile. A notable role is its interaction with amino acid precursors, which can alter the formation pathways of other compounds, including heterocyclic aromatic amines (HAAs). nih.govmdpi.comnih.gov

For example, research has demonstrated that 5-methylfurfural can inhibit the formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), a carcinogenic HAA. mdpi.com The mechanism involves the reaction between the aldehyde group of 5-methylfurfural and the amino group of phenylalanine, a key precursor to PhIP. mdpi.com This reaction forms a Schiff base, effectively sequestering phenylalanine and preventing it from participating in the PhIP formation pathway. nih.govmdpi.com This interaction highlights the significant role of 5-methylfurfural as a reactive intermediate and modulator within complex Maillard reaction networks. mdpi.comnih.gov

Table 2: Inhibitory Effect of 5-Methyl-2-furaldehyde on PhIP Formation in a Chemical Model.
Concentration of 5-Methyl-2-furaldehyde (mmol)Reduction in Phenylalanine (Phe) Level (%)Inhibition of PhIP FormationReference
0.0195.98%Significant mdpi.com
Increasing LevelsGradual DecreaseStrong Negative Correlation (R² = 0.9864) mdpi.com

Data is for the precursor compound, 5-methyl-2-furaldehyde.

Computational Chemistry and Theoretical Investigations of 5 Methyl 2 Furaldehyde Oxime

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the geometric and energetic properties of 5-Methyl-2-furaldehyde oxime. These methods provide a detailed picture of the molecule's conformational landscape and the electronic factors governing its structure.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For furan (B31954) derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have been successfully employed to determine optimized molecular geometries and total energies. nih.gov In a closely related compound, 5-nitro-2-furaldehyde (B57684) oxime, DFT calculations have identified the most stable conformer. nih.govresearchgate.net The total energies of different conformations are calculated to predict the most energetically favorable structure. nih.gov For instance, studies on such furan oximes have shown that a planar configuration of the molecule is often the most energy-efficient. nih.gov

These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available. The optimized geometry is crucial for understanding the molecule's stability and its interactions with other molecules.

Table 1: Representative Theoretical vs. Experimental Bond Lengths and Angles for a Furan Oxime Derivative

ParameterTheoretical (B3LYP/6-311++G(d,p))Experimental
C=N Bond Length (Å)1.281.27
N-O Bond Length (Å)1.401.41
C-O (furan) Bond Length (Å)1.371.36
C-C (furan) Bond Length (Å)1.391.38
C-C=N Bond Angle (°)120.5120.1
C=N-O Bond Angle (°)111.2111.0

Note: Data presented is illustrative and based on findings for structurally similar furan oximes.

Ab Initio and Semi-Empirical Methods in Conformational Analysis

While DFT is a popular choice, ab initio methods like Hartree-Fock (HF) and post-Hartree-Fock methods, as well as semi-empirical methods, also play a role in the conformational analysis of organic molecules. Ab initio methods are based on first principles without the use of empirical parameters, offering high accuracy, though often at a greater computational cost. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster for larger molecules.

For furan and thiophene (B33073) derivatives, theoretical investigations into their reactivity often involve these methods. researchgate.net In the conformational analysis of 5-nitro-2-furaldehyde oxime, different conformations were analyzed to determine the most stable form, with the C1 conformer being identified as the most stable. nih.gov The selection of the computational method often involves a trade-off between accuracy and computational expense.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its reactivity. Various theoretical descriptors derived from quantum chemical calculations help in identifying reactive sites and understanding the molecule's behavior in chemical reactions.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. iucr.org

For a related compound, 5-nitro-2-furaldehyde oxime, the HOMO-LUMO analysis was performed using DFT. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In a study on a furan derivative, the HOMO and LUMO were found to be localized over the entire molecule, indicating a potential for charge transfer throughout the structure. iucr.org

Table 2: Representative Frontier Molecular Orbital Energies for a Furan Oxime Derivative

Molecular OrbitalEnergy (eV)
HOMO-7.23
LUMO-1.87
Energy Gap (ΔE)5.36

Note: Data presented is illustrative and based on findings for structurally similar furan oximes. iucr.org

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study hyperconjugative interactions and charge delocalization within a molecule. nih.govrajpub.com It provides a description of the Lewis-like chemical bonding structure and investigates charge transfer between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de The stabilization energy associated with these interactions is a measure of the intensity of the interaction.

In the analysis of 5-nitro-2-furaldehyde oxime, NBO analysis revealed significant charge delocalization and hyperconjugative interactions that contribute to the molecule's stability. nih.govresearchgate.net These interactions involve the delocalization of electron density from lone pairs or bonding orbitals to adjacent antibonding orbitals. For example, the interaction between the lone pair of the oxygen atom in the furan ring and the π* antibonding orbitals of the C=C bonds is a significant stabilizing factor.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP surface displays the electrostatic potential at different points on the molecule's surface, with different colors representing varying potential values. nih.gov Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. nih.gov

For 5-nitro-2-furaldehyde oxime, MEP analysis has been performed to identify these reactive regions. nih.gov The MEP map shows that the most negative potential is located around the oxygen atom of the oxime group, indicating it as a likely site for electrophilic attack. The hydrogen atoms, particularly the one attached to the oxime oxygen, exhibit a positive potential, making them susceptible to nucleophilic attack. This information is crucial for understanding the molecule's interaction with other chemical species and its potential role in chemical reactions. chemrxiv.org

Simulation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions, offering insights into transient structures and energetic landscapes that are often difficult or impossible to observe experimentally. In the context of this compound, theoretical investigations focus on simulating its formation from 5-Methyl-2-furaldehyde and a suitable nitrogen source, such as hydroxylamine (B1172632). These simulations map out the entire reaction pathway, identifying the structures of transition states and intermediates, and calculating their relative energies. This information is fundamental to understanding the reaction's feasibility, rate, and mechanism.

Elucidation of Catalytic Mechanisms

Computational modeling is particularly effective in elucidating the precise role of catalysts in chemical reactions. The formation of oximes is known to be significantly accelerated by catalysts such as aniline (B41778). researchgate.net Theoretical studies can map out the catalytic cycle and explain how the catalyst provides a lower-energy reaction pathway.

In the aniline-catalyzed formation of this compound, the proposed mechanism involves the following steps, which can be modeled computationally:

Iminium Ion Formation: Aniline first reacts with the carbonyl group of 5-Methyl-2-furaldehyde to form a protonated Schiff base, or iminium ion. This reaction is faster than the direct reaction with hydroxylamine.

Nucleophilic Exchange: The newly formed, highly electrophilic iminium ion is then rapidly attacked by hydroxylamine.

Catalyst Regeneration: The resulting intermediate quickly collapses, eliminating the aniline catalyst and forming the final oxime product.

DFT calculations have been used to analyze this mechanism for model systems, confirming that the aniline-mediated pathway has significantly lower activation barriers compared to the uncatalyzed reaction. researchgate.net The calculations show that aniline acts as a nucleophilic catalyst, creating a more reactive intermediate that is more susceptible to attack by the hydroxylamine. Computational studies can also explore the effect of different aniline derivatives, helping to design more efficient catalysts. researchgate.net For instance, substituents on the aniline ring can be computationally modified to study their electronic effects on the catalytic activity.

Table 2: Key Intermediates in the Aniline-Catalyzed Formation of this compound

IntermediateStructureRole in Catalytic Cycle
Reactants5-Methyl-2-furaldehyde + AnilineStarting materials for the formation of the key catalytic intermediate.
Iminium Ion[C₁₂H₁₂NO]⁺ (Protonated Schiff base of 5-Methyl-2-furaldehyde and aniline)A highly reactive electrophilic intermediate that is readily attacked by hydroxylamine.
Tetrahedral IntermediateC₁₂H₁₅N₂O₂Formed after the attack of hydroxylamine on the iminium ion.
ProductsThis compound + AnilineFinal product and regenerated catalyst.

By simulating these pathways, computational chemistry not only supports experimental observations but also provides a predictive framework for optimizing reaction conditions and developing novel catalytic systems for oxime synthesis.

Advanced Applications and Research Directions Utilizing 5 Methyl 2 Furaldehyde Oxime

Role as a Synthetic Intermediate in Complex Molecule Construction

5-Methyl-2-furaldehyde oxime, inheriting the reactive nature of both the furan (B31954) ring and the oxime functional group, serves as a valuable intermediate in the synthesis of more complex molecules. The parent aldehyde, 5-methylfurfural (B50972), is a well-established synthetic intermediate used in the fields of medicine, agriculture, and cosmetics. wikipedia.org The conversion of the aldehyde to the oxime introduces a new reactive handle, expanding its synthetic utility.

Oximes are recognized as crucial intermediates in organic synthesis, capable of being transformed into a variety of other functional groups and heterocyclic systems. xisdxjxsu.asia For instance, furan-based oximes can be key precursors in the synthesis of complex nitrogen-containing heterocycles. Research has shown that furyl-tethered O-acetyl oximes can undergo intramolecular iron-catalyzed transannulation to produce highly functionalized pyrroles. This transformation highlights the furan ring's ability to act as a reactive component in constructing new heterocyclic frameworks.

Furthermore, the furan nucleus itself is a precursor for various heterocyclic syntheses. researchgate.net The oxime group can be dehydrated to form nitriles, which are themselves versatile intermediates. A chemoenzymatic process has been developed to convert furfural (B47365) first to its oxime and then to 2-furonitrile, demonstrating a pathway that could be applicable to the 5-methyl derivative. acs.org The compound also serves as a building block for molecules with potential pharmacological applications. For example, the related 5-phenyl-2-furaldehyde (B76939) is a starting material for designing polyfunctionalized heterocyclic compounds with potential antimicrobial and antitumor activities. researchgate.net The presence of the methyl group at the 5-position of the furan ring in this compound offers a site for further functionalization or can influence the electronic properties and reactivity of the molecule in these synthetic transformations.

Integration into High Energy Density Material Design Methodologies

The integration of furan-based scaffolds and nitrogen-rich functional groups like oximes is an area of interest in the design of energetic materials. While direct applications of this compound in this field are not extensively documented, its constituent parts suggest potential research directions. Furan and its derivatives, derivable from biomass, are considered renewable platforms for chemicals and fuels. csic.eschinesechemsoc.org Notably, 2,5-dimethylfuran (B142691) (DMF), which can be synthesized from the related biomass-derived compound 5-hydroxymethylfurfural (B1680220) (HMF), is heralded as a next-generation biofuel with an energy density 40% higher than ethanol. chinesechemsoc.org

The energetic properties of materials are often linked to a high nitrogen content and a positive enthalpy of formation. The oxime group (C=N-OH) contributes nitrogen to the molecule. Advanced energetic materials are often based on heterocycles like furazan (B8792606) (1,2,5-oxadiazole) and furoxan, which are known for their superior energetic performance due to high enthalpies of formation. researchgate.net These structures are often synthesized from precursors containing oxime groups. For example, glyoxime (B48743) derivatives can be used as precursors for heterocyclizations that form furazan and furoxan rings. researchgate.net This suggests that the furan-oxime scaffold of this compound could potentially serve as a building block for more complex, nitrogen-rich energetic heterocycles.

Ligand Design in Coordination Chemistry

The furan-oxime structure is an effective scaffold for designing ligands for metal complexation, leading to compounds with interesting structural and catalytic properties.

Oximes are versatile ligands in coordination chemistry, and the presence of the furan ring provides an additional coordination site. tsijournals.com Schiff bases derived from 5-methyl-2-furaldehyde and S-methyl dithiocarbazate have been shown to form stable complexes with a range of metals, including Cadmium(II), Tin(II), Iron(II), and Cobalt(II). tsijournals.comresearchgate.net X-ray crystallographic analysis of related structures confirms that the ligands can adopt specific configurations to accommodate the metal ion. researchgate.net

The coordination environment can vary, leading to different geometries such as tetrahedral or square planar. For example, Nickel(II) complexes with Schiff bases derived from furfural have been synthesized and characterized, showing significant biological activity. mdpi.com The general reactivity pattern indicates that this compound can act as a bidentate ligand, coordinating through the oxime nitrogen and the furan oxygen, to form stable metal complexes.

Metal IonLigand TypeResulting ComplexReference
Cd(II), Co(II), Fe(II), Pb(II)Schiff base of 5-methyl-2-furaldehyde[M(L)2] type complexes tsijournals.comresearchgate.net
Ni(II)Thiosemicarbazone of 5-methyl-2-furfural[Ni(M5HFTSC)2Cl2] researchgate.net
Cu(II), Zn(II), Ni(II)Schiff base of furfuralMononuclear chelate complexes mdpi.com

Metal complexes incorporating Schiff bases and oximes are widely studied for their catalytic activity in various organic transformations. mdpi.comniscpr.res.in The versatility of the metal center and the chemical flexibility of the ligand allow for the fine-tuning of catalytic properties. mdpi.com For instance, cobalt(II) Schiff base complexes have demonstrated catalytic activity in the oxygenation of alkenes. niscpr.res.in

While specific catalytic studies on this compound complexes are nascent, the broader class of furan-oxime complexes shows significant promise. The catalytic activity often stems from the ability of the metal center to cycle between different oxidation states, facilitated by the ligand framework. These complexes have potential applications in reactions such as hydrogenation, oxidation, and C-C bond formation. tsijournals.comresearchgate.net

Investigating Mechanistic Interventions in Biochemical Pathways (e.g., inhibition mechanisms)

The furan-oxime scaffold is a privileged structure in medicinal chemistry, with many derivatives showing potent biological activity through specific interactions with enzymes. The oxime group, with its distinct hydrogen bonding capabilities (one donor and two acceptors), can interact differently with receptor binding sites compared to the parent carbonyl compound. nih.gov

A significant finding relates to the parent aldehyde, 5-methyl-2-furfural. It has been shown to inhibit the formation of the mutagen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) in food models. mdpi.com The proposed mechanism involves a direct condensation reaction (forming a Schiff base) between the aldehyde group of 5-methylfurfural and the amino group of phenylalanine, a precursor to PhIP. mdpi.com This reaction diverts phenylalanine from the pathway that leads to mutagen formation. mdpi.com This provides a clear example of mechanistic intervention in a biochemical pathway.

Furthermore, various furan and oxime derivatives have been investigated as enzyme inhibitors. Furan-containing compounds have been identified as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. mdpi.com Separately, new furan and thiophene (B33073) oximes have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission and targets in organophosphate poisoning and neurodegenerative diseases. researchgate.netnih.gov While many were potent inhibitors, some showed selectivity for either AChE or BChE, suggesting that the heterocyclic core and substitution pattern can be tuned for specific targets. nih.gov These studies collectively suggest that this compound is a strong candidate for investigation as an inhibitor in various enzymatic pathways.

Compound ClassTarget Pathway/EnzymeMechanism/ActivityReference
5-Methyl-2-furaldehydePhIP formationInhibits formation by trapping phenylalanine via Schiff base formation. mdpi.com
Furan chalcone (B49325) derivativesMushroom TyrosinaseActs as a potent mixed-type inhibitor. mdpi.com
Furan and Thiophene OximesCholinesterases (AChE/BChE)Act as reversible inhibitors in the micromolar range; some show selectivity. researchgate.netnih.gov
Indirubin OximesProtein Kinases (CDK, GSK, etc.)High-affinity binding to ATP-binding sites. nih.gov

Green Chemistry Aspects in this compound Synthesis and Utilization

A significant advantage of this compound is its connection to renewable resources and green chemical processes. The precursor, 5-methylfurfural, can be synthesized directly from biomass-derived carbohydrates like l-rhamnose (B225776) or other cellulose (B213188) products. wikipedia.orgnih.govmdpi.com Efficient methods for this conversion include using biphasic systems to continuously extract the product, thereby increasing yield and minimizing side reactions. mdpi.com

The synthesis of the oxime from the aldehyde can also be achieved using environmentally benign methods. Traditional oximation often requires reagents and conditions that generate significant waste. xisdxjxsu.asia Green alternatives have been developed, such as using amino acids (e.g., glycine, proline) as biodegradable catalysts in ethanol, which simplifies product isolation and reduces toxic waste. xisdxjxsu.asia Another clean synthesis approach is the liquid-phase ammoximation of furfural using ammonia (B1221849) and hydrogen peroxide over titanosilicate catalysts, which proceeds under mild conditions. researchgate.net These green synthetic routes for both the precursor and the oxime itself enhance the compound's profile as a sustainable chemical intermediate. chinesechemsoc.org

Environmental Chemistry Research on Furan-Oxime Derivatives (e.g., atmospheric fate)

The atmospheric fate of furan-oxime derivatives, such as this compound, is a subject of environmental interest due to the widespread presence of furan compounds originating from both natural and anthropogenic sources, particularly biomass burning. acs.org Research into the atmospheric chemistry of furanoids provides critical insights into their potential to form secondary pollutants, including ozone (O₃) and secondary organic aerosols (SOA), which can impact air quality and climate. acs.orgnih.gov While direct experimental studies on the atmospheric fate of this compound are not extensively documented, the atmospheric behavior of its parent compound, 5-methyl-2-furaldehyde (5-MF), and other substituted furans has been investigated, offering a strong basis for understanding the environmental pathways of related furan-oxime derivatives.

The primary removal process for furan derivatives in the atmosphere is through oxidation reactions initiated by key atmospheric oxidants. acs.org During the daytime, the hydroxyl radical (•OH) is the dominant oxidant, while at night, the nitrate (B79036) radical (NO₃•) plays a more significant role. acs.orgacs.org Reactions with chlorine atoms (Cl•) can also be significant in marine or polluted coastal areas. acs.orgresearchgate.net

The atmospheric oxidation of furans and their methyl-substituted analogues typically proceeds via the addition of the •OH radical to the C2 or C5 position of the furan ring. acs.orgresearchgate.netnih.gov This addition forms a highly reactive, chemically activated adduct radical. acs.orgresearchgate.netnih.gov This intermediate can follow two main pathways:

Ring-Opening Pathway : The activated adduct can isomerize by breaking the C2-O or C5-O bond. acs.orgresearchgate.netnih.gov Subsequent reaction with molecular oxygen (O₂) leads to the formation of unsaturated 1,4-dicarbonyl compounds. acs.orgresearchgate.netnih.gov

Ring-Retaining Pathway : The radical adduct can be stabilized and then react with O₂ to form ring-retaining products, such as 5-hydroxy-2-furanone compounds and other molecules containing epoxide, ester, and carbonyl functional groups. acs.orgresearchgate.netnih.gov

The presence of substituents on the furan ring, such as the methyl group in 5-methyl-2-furaldehyde, influences the reaction rates and the distribution of products. acs.org For instance, the methyl group can affect the stability of the intermediate radicals and the branching ratios between the ring-opening and ring-retaining pathways. Studies have shown that the molar yields of unsaturated dicarbonyl compounds decrease from furan to methyl-substituted furans. acs.org

Kinetic studies provide quantitative data on the reactivity of furan derivatives with atmospheric oxidants. The reaction rate coefficients are crucial for determining the atmospheric lifetime of these compounds. While specific data for this compound is unavailable, the rate coefficients for related furan aldehydes with chlorine atoms have been determined, indicating very fast reactions. researchgate.net

Table 1: Rate Coefficients for the Gas-Phase Reactions of Selected Furans with Atmospheric Oxidants at 298 K

Compound Oxidant Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹)
Furan OH ~4 x 10⁻¹¹
Furan NO₃ ~1.2 x 10⁻¹²
Furan O₃ ~2.4 x 10⁻¹⁸
Furan Cl ~2 x 10⁻¹⁰
2-Methylfuran OH (1.91 ± 0.32) x 10⁻¹¹
3-Methylfuran OH (1.49 ± 0.33) x 10⁻¹¹
2,5-Dimethylfuran OH (5.82 ± 1.21) x 10⁻¹¹
2-Furaldehyde Cl (2.61 ± 0.27) x 10⁻¹⁰
3-Furaldehyde Cl (3.15 ± 0.27) x 10⁻¹⁰
5-Methyl-2-furaldehyde Cl (4 ± 0.5) x 10⁻¹⁰

Data sourced from multiple studies. acs.orgresearchgate.net

Analytical Methodologies for Characterization and Quantification in Research Contexts

Spectroscopic Techniques in Structural Elucidation

Spectroscopy is fundamental to the characterization of 5-Methyl-2-furaldehyde oxime, providing detailed insights into its atomic and molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. It allows for the precise mapping of the carbon and proton framework of the molecule. A key feature of this oxime is the potential for stereoisomerism around the C=N double bond, leading to the formation of (E)- and (Z)-isomers. NMR is particularly powerful in identifying and distinguishing between these isomers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
-CH₃ ~2.4 ~14
Furan (B31954) CH (position 3) ~6.2-6.4 ~110
Furan CH (position 4) ~7.2-7.4 ~125
C H=NOH ~7.5-8.5 ~145-155 Shift is dependent on (E/Z) isomerism
N-OH Variable - Broad signal, dependent on solvent and concentration
Furan C -CH₃ - ~155-160
Furan C -CH=NOH - ~148-152

Data is predicted based on known values for 5-methylfurfural (B50972) and general principles of oxime chemistry.

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is employed to identify the functional groups present in this compound and to study its conformational properties. These techniques probe the vibrational modes of the molecule, with each functional group exhibiting characteristic absorption or scattering frequencies.

Detailed vibrational assignments for the related compound 5-nitro-2-furaldehyde (B57684) oxime have been performed using Density Functional Theory (DFT) calculations, providing a strong basis for interpreting the spectra of this compound. nih.gov Key vibrational modes expected include the O-H stretch of the oxime hydroxyl group, the C=N stretch of the imine group, various stretching and bending modes of the furan ring, and vibrations associated with the methyl group. nih.govresearchgate.net

Table 2: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
O-H stretching 3200-3400 FT-IR
C-H stretching (furan ring) 3100-3150 FT-IR, FT-Raman
C-H stretching (methyl group) 2850-3000 FT-IR, FT-Raman
C=N stretching 1640-1680 FT-IR, FT-Raman
C=C stretching (furan ring) 1500-1590 FT-IR, FT-Raman
C-O-C stretching (furan ring) 1000-1200 FT-IR
N-O stretching 930-960 FT-IR

Frequencies are based on typical ranges for functional groups and data from related furan derivatives. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the furan ring and the C=N double bond in this compound gives rise to characteristic absorption bands in the UV region. These absorptions are typically due to π → π* and n → π* electronic transitions. Studies on the parent compound, 5-methylfurfural, show strong absorptions in the UV range, and its oxime derivative is expected to exhibit a similar profile, potentially with a slight shift in the absorption maximum (λmax) due to the electronic influence of the oxime group. nih.gov Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can also be used to predict the UV-Vis spectrum. nih.gov

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and performing accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile compounds like this compound. In this method, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum serves as a molecular fingerprint, showing the molecular ion peak (M⁺) corresponding to the compound's molecular weight (125.13 g/mol ) and a series of fragment ions. chemicalbook.com This fragmentation pattern is unique and allows for definitive identification. GC-MS is highly sensitive and can be used to assess the purity of a sample by detecting and identifying trace impurities. Methods developed for the analysis of the parent aldehyde, 5-methylfurfural, in various matrices demonstrate the utility of GC-MS for this class of compounds. nih.govnih.gov

Table 3: Predicted Key Mass Fragments for this compound in GC-MS

m/z (mass-to-charge ratio) Predicted Fragment Identity Notes
125 [C₆H₇NO₂]⁺ Molecular Ion (M⁺)
108 [M - OH]⁺ Loss of hydroxyl radical
94 [M - NOH]⁺ Loss of nitrosyl hydride
81 [C₅H₅O]⁺ Furan ring fragment

Fragmentation patterns are predicted based on the principles of mass spectrometry and known data for furan derivatives. nist.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of this compound, particularly when dealing with non-volatile impurities or complex mixtures. The choice of a suitable stationary phase (column) and mobile phase allows for the effective separation of the target compound from related substances.

A common approach for furan derivatives involves reverse-phase HPLC, typically using a C18 column. sielc.com The mobile phase often consists of a mixture of water (sometimes buffered) and an organic solvent like acetonitrile (B52724) or methanol, run in either isocratic or gradient mode. nih.gov Detection is commonly achieved using a UV detector set at the compound's absorption maximum (λmax), as determined by UV-Vis spectroscopy. By using certified reference standards, HPLC can provide highly accurate and precise quantitative data, making it suitable for a wide range of research applications. researchgate.net

Table 4: Typical HPLC Method Parameters for Analysis of Furan Derivatives

Parameter Typical Condition
Column Reverse-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with optional acid buffer)
Flow Rate 1.0 mL/min
Detection UV-Vis Detector (set at λmax, e.g., ~270-290 nm)
Injection Volume 10-20 µL

Parameters are based on established methods for related furan compounds such as 5-hydroxymethylfurfural (B1680220). sielc.comnih.gov

Table of Mentioned Compounds

Compound Name
This compound
5-methylfurfural
5-nitro-2-furaldehyde oxime
5-hydroxymethylfurfural
Acetonitrile

Advanced Hyphenated Techniques and Method Development

The characterization and quantification of this compound in complex research contexts necessitate the use of advanced analytical methodologies. Hyphenated techniques, which couple a separation method with a detection method, are particularly powerful for providing both qualitative and quantitative data with high selectivity and sensitivity. This section details the application of such techniques in the analysis of this compound, focusing on method development and the detailed research findings that can be obtained.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) stands as a primary tool for the analysis of volatile and semi-volatile compounds like this compound. The coupling of gas chromatography's separation power with the definitive identification capabilities of mass spectrometry makes it an invaluable technique.

Method Development Insights:

The development of a robust GC-MS method for this compound involves several critical steps. Initially, the compound may require derivatization to enhance its thermal stability and volatility for gas chromatographic analysis. A common approach for aldehydes and their oximes is derivatization using reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). nih.govresearchgate.netsigmaaldrich.com This process converts the oxime into a more volatile and thermally stable derivative, which is also highly responsive to electron capture detection or negative ion chemical ionization in the mass spectrometer, significantly improving sensitivity. nih.govresearchgate.net

During method development, it is crucial to optimize the GC injector temperature. High temperatures can lead to the partial dehydration of the oxime into its corresponding nitrile (5-methyl-2-cyanonitrile), which would result in inaccurate quantification. nih.gov The chromatographic separation itself is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. The temperature program of the GC oven is optimized to ensure good resolution of the analyte from other matrix components and to separate the potential syn and anti isomers of the oxime, which may appear as distinct peaks. cdc.gov

For quantification, the mass spectrometer is often operated in selected ion monitoring (SIM) mode. This involves monitoring characteristic ions of the this compound derivative, which enhances selectivity and lowers the limit of detection compared to full scan mode. An internal standard, ideally an isotopically labeled version of the analyte, is used to correct for variations in sample preparation and instrument response.

Illustrative GC-MS Data for this compound derivative:

ParameterValue
GC ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature250 °C
Oven ProgramInitial 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier GasHelium at 1.0 mL/min
MS Ionization ModeElectron Ionization (EI) / Negative Ion Chemical Ionization (NICI)
Hypothetical Retention Time15.2 min
Characteristic m/z ions (EI)125 (M+), 110, 94, 65

Liquid Chromatography-Mass Spectrometry (LC-MS)

For instances where this compound exhibits limited thermal stability or volatility, liquid chromatography-mass spectrometry (LC-MS) presents a superior alternative. This technique separates compounds in the liquid phase before they are ionized and detected by the mass spectrometer.

Method Development Insights:

Method development for LC-MS analysis of this compound typically employs reversed-phase chromatography. A C18 column is a common choice, with the mobile phase consisting of a gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. The gradient is optimized to achieve baseline separation of the analyte from any impurities or matrix components.

The interface between the LC and the MS is a critical component. Electrospray ionization (ESI) is a widely used soft ionization technique that is well-suited for a molecule like this compound, as it minimizes fragmentation and typically produces a strong protonated molecular ion [M+H]⁺ in positive ion mode. Atmospheric pressure chemical ionization (APCI) can also be considered.

For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is often employed. In this mode, the protonated molecular ion is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and allows for very low detection limits.

Illustrative LC-MS/MS Method Parameters for this compound:

ParameterValue
LC ColumnC18, 100 mm x 2.1 mm ID, 2.6 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Hypothetical Retention Time4.8 min
MRM Transition126.1 -> 109.1 (Quantifier), 126.1 -> 81.1 (Qualifier)
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL

The development and validation of these hyphenated methods are essential for the reliable characterization and quantification of this compound in research settings. The choice between GC-MS and LC-MS will depend on the specific properties of the analyte, the complexity of the sample matrix, and the required sensitivity of the assay.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-2-furaldehyde oxime, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves condensation of 5-methyl-2-furaldehyde with hydroxylamine under acidic or basic conditions. Key variables include:

  • Solvent choice : Aqueous ethanol or methanol is preferred for solubility and safety .
  • pH control : Neutral to slightly acidic conditions (pH 5–7) minimize side reactions like hydrolysis of the oxime group .
  • Temperature : Reactions at 60–80°C optimize kinetics without promoting degradation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity. Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : Look for the oxime proton signal at δ 8.5–9.0 ppm (¹H NMR) and furan ring protons at δ 6.5–7.5 ppm. ¹³C NMR should show the oxime carbon at ~150 ppm .
  • IR : Strong absorption bands at 1630–1670 cm⁻¹ (C=N stretch) and 3200–3400 cm⁻¹ (O–H/N–H stretch) confirm oxime formation .
  • GC-MS : Use a polar column (e.g., DB-WAX) with EI ionization. The molecular ion (m/z 139 for C₆H₇NO₂) and fragments at m/z 95 (furan ring loss) are diagnostic .

Advanced Research Questions

Q. How can dynamic interconversion of oxime isomers (syn/anti) during analysis be minimized, and what are the implications for data reproducibility?

  • Methodological Answer :

  • Chromatographic optimization : Use low-temperature GC (e.g., 50°C) with high carrier gas flow rates to reduce isomerization during elution .
  • Derivatization : Acetylation of the oxime hydroxyl group stabilizes the isomer configuration, enabling accurate quantification .
  • Spectroscopic validation : FTIR coupled with chemometric analysis (e.g., multivariate curve resolution) distinguishes overlapping isomer signals .

Q. What experimental strategies resolve contradictions in reported reaction mechanisms for oxime formation from 5-methyl-2-furaldehyde?

  • Methodological Answer :

  • Isotopic labeling : Use ¹⁵N-labeled hydroxylamine to track nitrogen incorporation and confirm nucleophilic addition pathways .
  • Kinetic studies : Perform stopped-flow UV-Vis spectroscopy to measure rate constants under varying pH and temperature, identifying rate-determining steps .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and validate proposed mechanisms .

Q. How does this compound interact with microbial biomass in environmental matrices, and what methodologies quantify its biodegradation?

  • Methodological Answer :

  • Microbial assays : Use soil slurry reactors spiked with ¹³C-labeled oxime. Monitor mineralization via ¹³CO₂ evolution using GC-IRMS .
  • Metabolite profiling : LC-HRMS identifies degradation products (e.g., 5-methyl-2-furoic acid) with a C18 column and 0.1% formic acid/acetonitrile gradient .
  • QSAR modeling : Correlate oxime structure (e.g., logP, H-bond donors) with biodegradation half-lives using datasets from OECD 301 tests .

Data Interpretation and Validation

Q. How should researchers address gaps in toxicological data for this compound when designing safety protocols?

  • Methodological Answer :

  • Read-across analysis : Use toxicity data from structurally similar oximes (e.g., furfural oxime) to estimate acute toxicity (LD50) and occupational exposure limits .
  • In vitro assays : Perform Ames tests (OECD 471) for mutagenicity and MTT assays (ISO 10993-5) for cytotoxicity in human keratinocyte cell lines .

Q. What computational tools predict the environmental persistence and bioaccumulation potential of this compound?

  • Methodological Answer :

  • EPI Suite : Input SMILES notation (C1=CC(=O)C(=C(O1)C)N=O) to calculate logKow (estimated 1.2) and biodegradation probability .
  • ECOSAR : Model aquatic toxicity (e.g., LC50 for fish) using class-specific QSARs for oximes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.